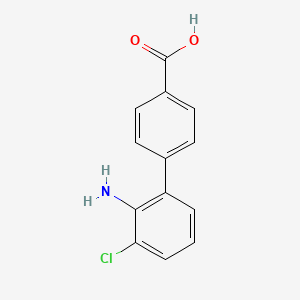

4-(2-Amino-3-chlorophenyl)benzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-(2-Amino-3-chlorophenyl)benzoic acid is an organic compound with a complex structure that includes both amino and chloro functional groups attached to a benzene ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Amino-3-chlorophenyl)benzoic acid typically involves the reaction of 2,3-dichlorobenzoic acid with ammonia in the presence of a copper catalyst. The reaction is carried out in methanol at low temperatures, around -70°C, to ensure the proper formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for large-scale production. This may include the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs.

Análisis De Reacciones Químicas

Types of Reactions

4-(2-Amino-3-chlorophenyl)benzoic acid can undergo various types of chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to optimize the reaction .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while substitution reactions could introduce alkyl or aryl groups onto the benzene ring.

Aplicaciones Científicas De Investigación

4-(2-Amino-3-chlorophenyl)benzoic acid has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Medicine: The compound is being investigated for its potential use in developing new pharmaceuticals, particularly as inhibitors of specific enzymes or receptors.

Mecanismo De Acción

The mechanism of action of 4-(2-Amino-3-chlorophenyl)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it has been shown to inhibit the TRPM4 channel, which is involved in various physiological processes. The compound binds to the channel and prevents its normal function, leading to potential therapeutic effects .

Comparación Con Compuestos Similares

Similar Compounds

2-Amino-3-chlorobenzoic acid: Similar in structure but lacks the additional benzene ring.

4-Chloro-2-[(2-chlorophenoxy)acetyl]amino]benzoic acid: Another compound with similar functional groups but different overall structure.

3-Amino-2,5-dichlorobenzoic acid: Contains additional chlorine atoms and different substitution pattern.

Uniqueness

4-(2-Amino-3-chlorophenyl)benzoic acid is unique due to its specific substitution pattern and the presence of both amino and chloro groups on the benzene ring. This combination of functional groups provides distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Actividad Biológica

4-(2-Amino-3-chlorophenyl)benzoic acid, also known as 4-amino-3-chlorobenzoic acid, is a compound of interest due to its diverse biological activities. This article reviews the biological properties of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory effects, supported by research findings and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C13H10ClN1O2

- CAS Number : 197450-30-9

This compound features an amino group and a chlorophenyl moiety which contribute to its biological activity.

Antimicrobial Activity

Research has indicated that this compound exhibits notable antimicrobial properties. A study evaluated its effectiveness against various bacterial strains, demonstrating significant activity against Gram-positive bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 50 µg/mL |

| Bacillus subtilis | 25 µg/mL |

| Escherichia coli | 100 µg/mL |

The compound's mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial survival .

Anticancer Activity

In addition to its antimicrobial properties, this compound has shown potential as an anticancer agent. A study focused on its effects on epidermal growth factor receptor (EGFR) inhibition, which is crucial in many cancers. The results demonstrated that derivatives of this compound could inhibit the tyrosine kinase activity of EGFR effectively.

Case Study: EGFR Inhibition

A derivative of this compound was tested in vitro against several cancer cell lines, including:

- A549 (Lung Cancer)

- HepG2 (Liver Cancer)

- HCT-116 (Colorectal Cancer)

The compound exhibited cytotoxic effects by activating apoptotic pathways, particularly caspase 3 and caspase 8, leading to cell death in these cancer lines .

Anti-inflammatory Effects

Inflammation plays a significant role in various diseases, and compounds like this compound have been investigated for their anti-inflammatory properties. Studies suggest that this compound may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), contributing to its therapeutic potential in inflammatory conditions.

Propiedades

IUPAC Name |

4-(2-amino-3-chlorophenyl)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClNO2/c14-11-3-1-2-10(12(11)15)8-4-6-9(7-5-8)13(16)17/h1-7H,15H2,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSHQAUJRMBIYPY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)N)C2=CC=C(C=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40699098 |

Source

|

| Record name | 2'-Amino-3'-chloro[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40699098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

197450-30-9 |

Source

|

| Record name | 2'-Amino-3'-chloro[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40699098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.